molecular formula C15H8ClF3N2O2 B2982661 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 866145-66-6

2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2982661
CAS No.: 866145-66-6
M. Wt: 340.69
InChI Key: YTSHJTSRZAUFTQ-UHFFFAOYSA-N
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Description

The compound 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a substituted imidazo[1,2-a]pyridine derivative characterized by:

  • A chloro substituent at position 8, influencing steric and electronic interactions.
  • A trifluoromethyl (CF₃) group at position 6, enhancing lipophilicity and resistance to oxidative metabolism.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, featured in drugs such as zolpidem (insomnia treatment) and alpidem (anxiolytic) . Substitutions on this core significantly modulate pharmacological activity, solubility, and bioavailability.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-10-4-9(15(17,18)19)5-21-6-11(20-14(10)21)8-1-2-12-13(3-8)23-7-22-12/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSHJTSRZAUFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=C(C4=N3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and an imidazopyridine framework. The presence of chlorine and trifluoromethyl groups contributes to its unique chemical reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives can possess significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • G Protein-Coupled Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

The biological activity of 2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular metabolism or signaling.
  • Receptor Binding : It has been proposed that the compound can bind to GPCRs, leading to alterations in cell signaling and physiological responses.
  • Induction of Apoptosis : Certain studies suggest that it may trigger apoptotic pathways in cancer cells.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in various cancer cell lines
GPCR InteractionModulates signaling pathways via receptor binding

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including the target compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent in infectious diseases.
  • Cancer Research : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis through mitochondrial pathway activation. This suggests its potential application in cancer therapy.
  • GPCR Studies : Research involving the modulation of GPCRs revealed that the compound could activate specific pathways associated with inflammation and pain response, indicating a broader therapeutic potential.

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes critical differences between the target compound and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 2-(1,3-Benzodioxol-5-yl), 8-Cl, 6-CF₃ C₁₆H₉ClF₃N₂O₂ 353.70 Potential CNS activity; research phase -
8-Chloro-6-CF₃-imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 2-COOH, 8-Cl, 6-CF₃ C₉H₆ClF₃N₂O₃·H₂O 282.60 Synthetic intermediate; m.p. ~188°C (decomp.)
Ethyl 8-chloro-6-CF₃-imidazo[1,2-a]pyridine-2-carboxylate 2-COOEt, 8-Cl, 6-CF₃ C₁₁H₈ClF₃N₂O₂ 292.64 Lipophilic derivative; used in further functionalization
2-(4-Iodophenyl)-6-CF₃-imidazo[1,2-a]pyridine 2-(4-I-C₆H₄), 6-CF₃ C₁₄H₈F₃IN₂ 376.08 Radiolabeling candidate; bulky substituent
Fluazaindolizine derivatives Varied (e.g., 2-COO−, 8-Cl, 6-CF₃) Varies Varies Agricultural nematocides

Substituent Effects on Properties and Activity

  • Carboxylic acid (2-COOH) and ester (2-COOEt) derivatives exhibit higher polarity, making them suitable for aqueous reaction conditions or prodrug strategies .
  • Trifluoromethyl (6-CF₃) Group :

    • The CF₃ group increases metabolic stability and membrane permeability across all analogues. However, its electron-withdrawing nature may reduce nucleophilic reactivity at adjacent positions .
  • Chloro Substituent (8-Cl) :

    • The chloro group at position 8 is conserved in many analogues, suggesting its role in steric hindrance or halogen bonding with biological targets .

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